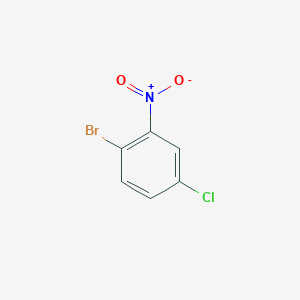

2-Bromo-5-chloronitrobenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-chloro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTIMFAJRPSNGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194397 | |

| Record name | 2-Bromo-5-chloronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41513-04-6 | |

| Record name | 1-Bromo-4-chloro-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41513-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-chloronitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041513046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-5-chloronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-chloronitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-chloronitrobenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key applications of 2-Bromo-5-chloronitrobenzene. The information is curated for professionals in the fields of chemical research and pharmaceutical development.

Core Physical and Chemical Properties

This compound is a pale yellow crystalline solid at room temperature.[1][2] It is a key intermediate in organic synthesis, particularly in the manufacturing of pharmaceuticals and agrochemicals.[2]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃BrClNO₂ | [3] |

| Molecular Weight | 236.45 g/mol | [3] |

| CAS Number | 41513-04-6 | [3] |

| Appearance | Pale yellow crystalline solid | [1][2] |

| Melting Point | 67-70 °C | [2] |

| Boiling Point | 242.5±20.0 °C (Predicted) | [2] |

| Density | 2.048 g/mL at 25 °C | [2] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents such as acetone, ethanol, chloroform, and methanol. | [1] |

| LogP | 3.13 | [1] |

Synthesis and Purification

Synthesis of this compound

A general method for the synthesis of this compound involves the bromination of a substituted nitrobenzene. One documented procedure starts from 4-chloro-2-nitrobenzoic acid.[2]

-

Reaction Setup: In a 25 mL round-bottomed flask equipped with a Dimroth condenser (cooled to 10 °C), add 4-chloro-2-nitrobenzoic acid (1.8 mmol), a chloroisocyanuric acid ester, a brominating agent, and 8 mL of a suitable solvent.

-

Reaction Conditions: Stir the reaction mixture and heat it in an oil bath under fluorescent room light irradiation.

-

Work-up: Upon completion of the reaction (monitored by TLC or other appropriate methods), cool the mixture.

-

Purification: Filter the cooled mixture through a short silica gel pad. Wash the filtrate with 1 M aqueous Na₂SO₃ solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield this compound. Note: This procedure may result in a small percentage (1-5%) of 2-chloro-5-nitrobenzene as a by-product.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[4][5] The choice of solvent is crucial and should be determined experimentally. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

-

Solvent Selection: Through small-scale trials, identify a suitable solvent or solvent mixture (e.g., ethanol, methanol).

-

Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Crystals of the purified compound should form.

-

Cooling: To maximize yield, the flask can be placed in an ice bath once it has reached room temperature.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Chemical Reactivity and Applications

This compound is a versatile intermediate due to the presence of three different functional groups on the benzene ring, which allows for selective chemical transformations. It is particularly useful in the synthesis of various heterocyclic compounds and other complex organic molecules.

Synthesis of Benzenesulfonamides

This compound is a precursor in the synthesis of novel benzenesulfonamides, which have been investigated as potential cell cycle inhibitors.[2]

Synthesis of Indole Derivatives

This compound is utilized in the synthesis of indole derivatives, which are important scaffolds in many pharmaceutical compounds.[2] For instance, it can be a starting material for the synthesis of diindolylmethanes, which have shown potential anti-cancer properties.

Analytical Methods

The purity and identity of this compound can be assessed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A common method for analyzing the purity of this compound is reverse-phase HPLC.[1]

-

Column: A reverse-phase column such as C18 or Newcrom R1 is suitable.

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water is typically used. For improved peak shape, an acid such as phosphoric acid or, for MS compatibility, formic acid can be added to the mobile phase.

-

Detection: UV detection at an appropriate wavelength is commonly employed.

-

Note: This method is scalable and can be adapted for preparative separation to isolate impurities.

Spectroscopic Analysis

Standard spectroscopic methods are used to confirm the structure of this compound.

¹H NMR and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule. Spectral data is available in public databases such as PubChem.[3]

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum will show characteristic absorption bands for the nitro group (NO₂), C-Br, C-Cl, and aromatic C-H and C=C bonds. The data can be obtained using techniques such as ATR-IR or as a melt.[3]

Safety and Handling

This compound is an irritant and should be handled with appropriate safety precautions.

-

Health Hazards: It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling this chemical.

-

Handling: Use in a well-ventilated area. Avoid breathing dust.

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly sealed container.

This guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further optimization of the described protocols may be necessary. Always consult comprehensive safety data sheets (SDS) before handling this chemical.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-chloronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Bromo-5-chloronitrobenzene, a key intermediate in the pharmaceutical and organic electronics industries. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes the reaction mechanisms.

Introduction

This compound (C₆H₃BrClNO₂) is a substituted aromatic compound of significant interest due to its utility as a building block in the synthesis of a variety of complex organic molecules.[1][2] It serves as a crucial precursor in the preparation of pharmaceuticals, including potential anti-cancer agents and novel benzenesulfonamides that act as cell cycle inhibitors.[2][3] Furthermore, its derivatives are integral to the development of organic electronic materials.[1] This guide details the prevalent synthetic routes to this compound, providing the necessary technical information for its laboratory-scale preparation.

Synthesis Pathways

Two primary synthetic pathways for the preparation of this compound have been identified:

-

Electrophilic Bromination of 4-Chloronitrobenzene: This is the most direct and widely utilized method. It involves the direct bromination of the aromatic ring of 4-chloronitrobenzene. The nitro and chloro substituents are deactivating but direct the incoming electrophile (bromonium ion) to the position ortho to the nitro group and meta to the chloro group.

-

Decarboxylative Bromination of 4-Chloro-2-nitrobenzoic Acid: This alternative route involves the substitution of the carboxylic acid group with a bromine atom. This method can be useful when the starting material, 4-Chloro-2-nitrobenzoic acid, is readily available.

The following sections provide detailed experimental protocols and quantitative data for each of these pathways.

Pathway 1: Electrophilic Bromination of 4-Chloronitrobenzene

This method is a classical electrophilic aromatic substitution reaction. A Lewis acid catalyst is typically employed to polarize the bromine molecule, generating a potent electrophile that attacks the electron-rich (or least electron-deficient) position of the 4-chloronitrobenzene ring.

Caption: Electrophilic Bromination of 4-Chloronitrobenzene.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-Chloronitrobenzene | [4] |

| Reagents | Bromine (Br₂), Iron(III) bromide (FeBr₃) | [4] |

| Solvent | Not specified (often neat or in a non-polar solvent like CCl₄) | [5] |

| Temperature | 135-145°C (for a similar bromination of nitrobenzene) | [5] |

| Reaction Time | Several hours | [5] |

| Yield | 60-75% (for a similar bromination of nitrobenzene) | [5] |

Experimental Protocol:

This protocol is adapted from a similar procedure for the bromination of nitrobenzene and should be optimized for the specific substrate.[5]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 4-chloronitrobenzene (1.0 eq).

-

Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃) (0.1 eq) to the flask.

-

Bromine Addition: Heat the mixture to 135-145°C in an oil bath. Slowly add bromine (1.1 eq) dropwise from the dropping funnel over a period of 1 hour. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing a cold, saturated aqueous solution of sodium bisulfite to quench any unreacted bromine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford pure this compound.

Pathway 2: Decarboxylative Bromination of 4-Chloro-2-nitrobenzoic Acid

This pathway offers an alternative synthetic route, particularly if 4-chloro-2-nitrobenzoic acid is a more accessible starting material. The reaction proceeds via a halodecarboxylation mechanism, often facilitated by a catalyst.

Caption: Decarboxylative Bromination of 4-Chloro-2-nitrobenzoic Acid.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-Chloro-2-nitrobenzoic acid | [3] |

| Reagents | Brominating agent, Chloroisocyanuric acid ester | [3] |

| Solvent | Not specified | [3] |

| Temperature | Heating required | [3] |

| Reaction Time | Not specified | [3] |

| Yield | Not specified | [3] |

Experimental Protocol:

The following is a general procedure and requires optimization for specific reaction conditions.[3]

-

Reaction Setup: In a round-bottomed flask fitted with a reflux condenser, add 4-chloro-2-nitrobenzoic acid (1.0 eq), a suitable brominating agent (e.g., N-bromosuccinimide), and chloroisocyanuric acid ester in a suitable solvent.

-

Reaction Conditions: Heat the reaction mixture in an oil bath with stirring. The reaction may be initiated or accelerated by light irradiation.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or GC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature.

-

Purification: Filter the cooled mixture through a short pad of silica gel. Wash the filtrate with a 1 M aqueous solution of sodium sulfite, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.

Conclusion

The synthesis of this compound is most commonly and directly achieved through the electrophilic bromination of 4-chloronitrobenzene. This method, while requiring careful control of reaction conditions, generally provides good yields. The decarboxylative bromination of 4-chloro-2-nitrobenzoic acid presents a viable alternative. The choice of synthetic route will depend on the availability and cost of the starting materials, as well as the desired scale of the reaction. The detailed protocols and data provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to Carbobenzoxy-L-leucyl-L-leucyl-L-arginine-7-amino-4-methylcoumarin hydrochloride (Z-Leu-Leu-Arg-AMC HCl)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fluorogenic protease substrate, Carbobenzoxy-L-leucyl-L-leucyl-L-arginine-7-amino-4-methylcoumarin hydrochloride (Z-Leu-Leu-Arg-AMC HCl). Initially, a discrepancy was identified where the provided CAS number 41513-04-6 corresponds to 1-Bromo-4-chloro-2-nitrobenzene, a compound unrelated to the specified chemical name. This guide focuses on the properties, applications, and hazards of Z-Leu-Leu-Arg-AMC HCl, a widely used reagent in drug discovery and molecular biology for the kinetic analysis of various proteases, including calpains, cathepsins, and the 26S proteasome. Detailed experimental protocols for enzyme activity assays and a summary of relevant signaling pathways are presented to facilitate its effective use in research settings.

Introduction

Z-Leu-Leu-Arg-AMC HCl is a synthetic peptide substrate that, upon cleavage by specific proteases, releases the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC). The intensity of the emitted fluorescence is directly proportional to the rate of enzymatic activity, allowing for sensitive and real-time kinetic measurements. This substrate is particularly valuable for studying the chymotrypsin-like activity of the proteasome, as well as the activity of various calpains and cathepsins, which are implicated in numerous physiological and pathological processes, including apoptosis, neurodegenerative diseases, and cancer.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Z-Leu-Leu-Arg-AMC HCl.

| Property | Value |

| IUPAC Name | benzyloxycarbonyl-L-leucyl-L-leucyl-L-arginyl-7-amino-4-methylcoumarin hydrochloride |

| Synonyms | Z-Leu-Leu-Arg-AMC hydrochloride; Z-LLR-AMC HCl |

| CAS Number | 156192-32-4 (for hydrochloride) |

| Molecular Formula | C₃₆H₄₉N₇O₇·HCl |

| Molecular Weight | 728.29 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% (HPLC) |

| Solubility | Soluble in DMSO |

| Excitation Wavelength | ~380 nm |

| Emission Wavelength | ~460 nm |

| Storage | Store at -20°C, protected from light and moisture. |

Hazards and Safety Information

As a laboratory chemical, Z-Leu-Leu-Arg-AMC HCl should be handled with appropriate care. Below is a summary of potential hazards and safety precautions. A comprehensive Safety Data Sheet (SDS) should be consulted before use.

| Hazard Category | Description |

| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin. |

| Skin Corrosion/Irritation | May cause skin irritation. |

| Eye Damage/Irritation | May cause serious eye irritation. |

| Respiratory Sensitization | May cause respiratory irritation. |

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Use in a well-ventilated area or under a fume hood.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth with water.

Biological Applications and Target Enzymes

Z-Leu-Leu-Arg-AMC HCl is a versatile substrate for a range of proteases, primarily cysteine proteases. Its utility in studying these enzymes stems from their significant roles in cellular signaling and disease.

-

Calpains: A family of calcium-dependent cysteine proteases involved in signal transduction, cell proliferation, and apoptosis. Dysregulation of calpain activity is associated with neurodegenerative disorders and ischemic injury.

-

Cathepsins: A group of proteases, primarily found in lysosomes, that are involved in protein turnover, antigen presentation, and apoptosis. Certain cathepsins are also secreted and play roles in extracellular matrix remodeling in diseases like cancer.

-

The 26S Proteasome: A large multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins. It plays a crucial role in regulating the levels of key cellular proteins involved in cell cycle control, and its chymotrypsin-like activity is a major target in cancer therapy.

Experimental Protocols

The following are generalized protocols for fluorometric enzyme activity assays using Z-Leu-Leu-Arg-AMC HCl. Optimal conditions, such as substrate and enzyme concentrations, may need to be determined empirically for specific experimental setups.

Calpain Activity Assay

This protocol outlines the measurement of calpain activity in cell lysates.

Materials:

-

Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors, excluding those targeting cysteine proteases)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 10 mM DTT)

-

Z-Leu-Leu-Arg-AMC HCl stock solution (10 mM in DMSO)

-

Purified active calpain (positive control)

-

Calpain inhibitor (e.g., Calpeptin, negative control)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Lysate Preparation:

-

Wash cultured cells with ice-cold PBS.

-

Lyse cells in ice-cold Lysis Buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

-

Assay Setup:

-

In a 96-well plate, add cell lysate (e.g., 20-50 µg of protein) to each well.

-

Include wells for a positive control (purified calpain) and a negative control (lysate pre-incubated with a calpain inhibitor).

-

Adjust the volume in each well with Assay Buffer.

-

-

Reaction Initiation and Measurement:

-

Prepare a working solution of Z-Leu-Leu-Arg-AMC HCl in Assay Buffer (e.g., 100 µM).

-

Initiate the reaction by adding the substrate solution to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence kinetically (Excitation: ~380 nm, Emission: ~460 nm) at regular intervals.

-

-

Data Analysis:

-

Calculate the rate of reaction (increase in fluorescence per unit time) from the linear portion of the kinetic curve.

-

Normalize the rate to the amount of protein in the lysate to determine specific activity.

-

Cathepsin Activity Assay

This protocol is for measuring the activity of cathepsins in cell lysates.

Materials:

-

Cell Lysis Buffer

-

Cathepsin Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 1 mM EDTA, 5 mM DTT)

-

Z-Leu-Leu-Arg-AMC HCl stock solution (10 mM in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Lysate Preparation: Follow the same procedure as for the calpain assay.

-

Assay Setup:

-

Add cell lysate to each well of a 96-well plate.

-

Include appropriate controls.

-

Adjust the volume with Cathepsin Assay Buffer.

-

-

Reaction Initiation and Measurement:

-

Prepare a working solution of the substrate in Cathepsin Assay Buffer.

-

Start the reaction by adding the substrate solution.

-

Incubate the plate at 37°C and measure fluorescence kinetically.

-

-

Data Analysis: Analyze the data as described for the calpain assay.

Proteasome Chymotrypsin-Like Activity Assay

This protocol measures the chymotrypsin-like activity of the 26S proteasome.

Materials:

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM KCl, 1.5 mM MgCl₂, 1 mM DTT)

-

Proteasome Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM ATP)

-

Z-Leu-Leu-Arg-AMC HCl stock solution (10 mM in DMSO)

-

Proteasome inhibitor (e.g., MG-132, negative control)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Lysate Preparation: Prepare cell lysate as previously described.

-

Assay Setup:

-

Add cell lysate to each well.

-

For the negative control, pre-incubate the lysate with a proteasome inhibitor.

-

Adjust the volume with Proteasome Assay Buffer.

-

-

Reaction Initiation and Measurement:

-

Prepare a working solution of the substrate in Proteasome Assay Buffer.

-

Initiate the reaction by adding the substrate.

-

Measure fluorescence kinetically at 37°C.

-

-

Data Analysis: Analyze the data as described above.

Signaling Pathways and Experimental Workflows

The enzymes targeted by Z-Leu-Leu-Arg-AMC HCl are key players in several critical cellular signaling pathways. Understanding these pathways provides context for the interpretation of experimental results.

Calpain Signaling Pathway

Calpains are activated by an increase in intracellular calcium levels, which can be triggered by various stimuli, including growth factor signaling and cellular stress. Once activated, calpains cleave a wide range of substrates, leading to downstream effects on cell motility, proliferation, and apoptosis.

Ubiquitin-Proteasome Pathway

The ubiquitin-proteasome system is the primary pathway for selective protein degradation in eukaryotic cells. Proteins targeted for degradation are first tagged with a polyubiquitin chain by a cascade of enzymes (E1, E2, and E3). The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Cathepsin Signaling in Apoptosis

Lysosomal membrane permeabilization can lead to the release of cathepsins into the cytosol. Once in the cytosol, cathepsins can initiate apoptosis through various mechanisms, including the cleavage of Bid, a pro-apoptotic Bcl-2 family member, which in turn leads to the activation of caspases.

General Experimental Workflow for Fluorometric Protease Assays

The following diagram illustrates a generalized workflow for conducting a fluorometric protease assay using Z-Leu-Leu-Arg-AMC HCl.

Conclusion

Z-Leu-Leu-Arg-AMC HCl is a valuable and versatile tool for the study of several important classes of proteases. Its fluorogenic properties enable sensitive and continuous monitoring of enzyme activity, making it well-suited for high-throughput screening of potential inhibitors and for detailed kinetic studies. A thorough understanding of its properties, handling requirements, and the biological context of its target enzymes is essential for obtaining reliable and reproducible data in drug discovery and biomedical research.

Technical Guide: Physicochemical Properties of 2-Bromo-5-chloronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular formula and molecular weight of 2-Bromo-5-chloronitrobenzene, a key intermediate in various synthetic applications within the pharmaceutical and chemical industries.

Chemical Identity and Formula

This compound is an aromatic organic compound. Its structure consists of a benzene ring substituted with a bromine atom, a chlorine atom, and a nitro group. The chemical formula for this compound has been determined to be C₆H₃BrClNO₂.[1][2][3][4]

Molecular Weight

The molecular weight of a compound is a fundamental physical property, crucial for stoichiometric calculations in chemical reactions and for material characterization. The experimentally determined and calculated molecular weight of this compound is approximately 236.45 g/mol .[1][2][4][5]

Data Summary

The following table summarizes the key physicochemical data for this compound.

| Parameter | Value |

| Chemical Formula | C₆H₃BrClNO₂ |

| Molecular Weight | 236.45 g/mol |

Experimental Protocol: Molecular Weight Calculation

The molecular weight of this compound is calculated by summing the atomic weights of its constituent atoms. The calculation is based on the chemical formula and the standard atomic weights of each element.

Methodology:

-

Identify the chemical formula: The molecular formula for this compound is C₆H₃BrClNO₂.

-

Determine the number of atoms for each element:

-

Carbon (C): 6 atoms

-

Hydrogen (H): 3 atoms

-

Bromine (Br): 1 atom

-

Chlorine (Cl): 1 atom

-

Nitrogen (N): 1 atom

-

Oxygen (O): 2 atoms

-

-

Obtain the standard atomic weight for each element:

-

Calculate the total molecular weight:

-

(6 * 12.011) + (3 * 1.008) + (1 * 79.904) + (1 * 35.453) + (1 * 14.007) + (2 * 15.999) = 236.45 g/mol

-

Visualization of Molecular Weight Calculation

The following diagram illustrates the logical workflow for determining the molecular weight of this compound from its chemical formula and the atomic weights of its constituent elements.

References

- 1. This compound | 41513-04-6 [chemicalbook.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. indiamart.com [indiamart.com]

- 4. This compound | C6H3BrClNO2 | CID 2794904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. byjus.com [byjus.com]

- 7. youtube.com [youtube.com]

- 8. Atomic/Molar mass [westfield.ma.edu]

- 9. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 10. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 11. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 12. quora.com [quora.com]

- 13. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 14. Hydrogen - Wikipedia [en.wikipedia.org]

- 15. Bromine - Wikipedia [en.wikipedia.org]

- 16. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 17. Atomic Weights and Isotopic Compositions for Bromine [physics.nist.gov]

- 18. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 19. byjus.com [byjus.com]

- 20. Chlorine - Wikipedia [en.wikipedia.org]

- 21. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 22. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 23. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]

- 24. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 25. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 26. #7 - Nitrogen - N [hobart.k12.in.us]

- 27. Nitrogen | N (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 29. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 30. youtube.com [youtube.com]

- 31. princeton.edu [princeton.edu]

- 32. Oxygen - Wikipedia [en.wikipedia.org]

- 33. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 34. Oxygen, atomic [webbook.nist.gov]

Solubility Profile of 2-Bromo-5-chloronitrobenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For solid compounds like 2-bromo-5-chloronitrobenzene, this equilibrium is influenced by several factors, including the polarity of both the solute and the solvent ("like dissolves like"), temperature, and the crystalline structure of the solute.

Qualitative Solubility of this compound

This compound is a pale yellow crystalline solid. It is characterized as being sparingly soluble in water but soluble in several common organic solvents.[1] This behavior is consistent with its molecular structure, which features a largely nonpolar aromatic ring with halogen substituents, alongside a polar nitro group. Solvents in which it has been noted to be soluble include:

Estimated Quantitative Solubility Data

In the absence of direct quantitative solubility data for this compound, data for structurally similar dichloronitrobenzene isomers (3,4-dichloronitrobenzene and 2,3-dichloronitrobenzene) can provide a useful approximation for researchers. The following tables summarize the mole fraction solubility (x) of these compounds in various organic solvents at different temperatures, as determined by the gravimetric method.[4][5]

It is crucial to note that this data is for analogous compounds and should be used as an estimation for the solubility of this compound. Experimental verification for the specific compound of interest is highly recommended.

Table 1: Mole Fraction Solubility (x) of 3,4-Dichloronitrobenzene in Various Organic Solvents at Different Temperatures (K) [4]

| Temperature (K) | Ethyl Acetate | Tetrachloromethane | Cyclohexane | Hexane | Heptane | 1-Propanol | 2-Propanol | 1-Butanol |

| 278.15 | 0.1983 | 0.1765 | 0.0245 | 0.0198 | 0.0176 | 0.0132 | 0.0118 | 0.0125 |

| 283.15 | 0.2354 | 0.2087 | 0.0312 | 0.0254 | 0.0225 | 0.0165 | 0.0147 | 0.0156 |

| 288.15 | 0.2783 | 0.2465 | 0.0401 | 0.0326 | 0.0288 | 0.0206 | 0.0184 | 0.0194 |

| 293.15 | 0.3275 | 0.2898 | 0.0519 | 0.0419 | 0.0371 | 0.0257 | 0.0229 | 0.0242 |

| 298.15 | 0.3838 | 0.3392 | 0.0674 | 0.0539 | 0.0477 | 0.0319 | 0.0285 | 0.0301 |

| 303.15 | 0.4479 | 0.3951 | 0.0876 | 0.0694 | 0.0613 | 0.0396 | 0.0354 | 0.0374 |

Table 2: Mole Fraction Solubility (x) of 2,3-Dichloronitrobenzene in Various Organic Solvents at Different Temperatures (K) [4]

| Temperature (K) | Ethyl Acetate | Tetrachloromethane | Cyclohexane | Hexane | Heptane | 1-Propanol | 2-Propanol | 1-Butanol |

| 278.15 | 0.2589 | 0.2301 | 0.0456 | 0.0368 | 0.0326 | 0.0221 | 0.0197 | 0.0208 |

| 283.15 | 0.2987 | 0.2655 | 0.0562 | 0.0454 | 0.0402 | 0.0269 | 0.0240 | 0.0253 |

| 288.15 | 0.3448 | 0.3065 | 0.0693 | 0.0560 | 0.0496 | 0.0328 | 0.0293 | 0.0309 |

| 293.15 | 0.3979 | 0.3538 | 0.0855 | 0.0691 | 0.0612 | 0.0400 | 0.0357 | 0.0377 |

| 298.15 | 0.4589 | 0.4080 | 0.1055 | 0.0853 | 0.0755 | 0.0487 | 0.0435 | 0.0459 |

| 303.15 | 0.5288 | 0.4697 | 0.1302 | 0.1052 | 0.0932 | 0.0594 | 0.0530 | 0.0560 |

Experimental Protocol for Solubility Determination

A reliable and widely used method for determining the solubility of a solid in an organic solvent is the isothermal equilibrium (shake-flask) method, followed by gravimetric analysis. This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatic shaker bath or incubator

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and syringes

-

Evaporating dish or pre-weighed vial

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Securely seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker bath set to the desired temperature.

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached. The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Separation:

-

After the equilibration period, cease agitation and allow the vial to stand in the thermostatic bath for several hours to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately pass the solution through a syringe filter into a pre-weighed, dry evaporating dish or vial. This step is crucial to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Weigh the evaporating dish containing the filtered saturated solution to determine the total mass of the solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the melting point of this compound (67-70°C).

-

Continue drying until a constant mass is achieved, indicating that all the solvent has evaporated.

-

Allow the dish to cool to room temperature in a desiccator before weighing it again to determine the mass of the dry solute.

-

-

Calculation of Solubility:

-

The mass of the solvent is the difference between the mass of the solution and the mass of the solute.

-

Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent, grams of solute per 100 mL of solvent, or as a mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal equilibrium and gravimetric method.

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

This guide provides a foundational understanding of the solubility of this compound for professionals in research and drug development. While direct quantitative data is currently limited, the provided estimates from analogous compounds and the detailed experimental protocol offer a robust starting point for any practical application involving this compound.

References

Technical Guide: Physicochemical Properties of 2-Bromo-5-chloronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the experimentally determined and predicted physicochemical properties of 2-Bromo-5-chloronitrobenzene, with a focus on its melting and boiling points. This compound is a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and materials for organic electronics.[1][2]

Physicochemical Data

The physical and chemical properties of this compound are summarized below. It is a nitroaromatic compound with the molecular formula C₆H₃BrClNO₂.[3] It typically appears as a yellow crystalline solid.[1][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₃BrClNO₂ | [1][3] |

| CAS Number | 41513-04-6 | [3] |

| Appearance | Yellow crystalline solid | [1][3] |

| Melting Point | 67-70 °C | [2][3] |

| 82-86 °C | [1] | |

| Boiling Point | 242.5 ± 20.0 °C (Predicted) | [2] |

| Density | 2.048 g/mL at 25 °C | [2][3][4] |

| Solubility | Soluble in chloroform and methanol; sparingly soluble in water. | [1][3] |

Note: Discrepancies in reported melting point ranges may arise from variations in experimental conditions or sample purity.

Experimental Protocols

Detailed experimental protocols for the determination of the melting and boiling points of this compound are not explicitly detailed in the reviewed literature. However, standard methodologies for such determinations are well-established in organic chemistry.

General Protocol for Melting Point Determination:

A common method for determining the melting point of a crystalline solid like this compound is the capillary tube method using a melting point apparatus.

-

Sample Preparation: A small amount of the dry, purified crystalline solid is packed into a thin-walled capillary tube.

-

Apparatus Setup: The capillary tube is placed in a heating block or oil bath within a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point.

General Protocol for Boiling Point Determination:

The boiling point of a liquid can be determined by distillation or by using a Thiele tube. Given that the boiling point of this compound is predicted to be high, these measurements would likely be conducted under reduced pressure (vacuum distillation) to prevent decomposition of the compound.

-

Apparatus Setup: A small amount of the substance is placed in a test tube with an inverted capillary tube. This is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

-

Heating: The apparatus is heated, and the air trapped in the capillary tube expands and escapes as a stream of bubbles.

-

Observation: The heat is removed, and the liquid begins to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point at that atmospheric pressure.

Logical Workflow for Property Determination

The following diagram illustrates a generalized workflow for the characterization of a chemical compound's physical properties.

References

An In-depth Technical Guide on the Reactivity of Bromine and Chlorine Atoms in 2-Bromo-5-chloronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the bromine and chlorine atoms in 2-bromo-5-chloronitrobenzene, a key intermediate in the synthesis of pharmaceuticals and organic electronic materials.[1][2] The document elucidates the underlying principles governing the differential reactivity of the two halogen substituents in nucleophilic aromatic substitution (SNAr) reactions. A thorough review of the theoretical framework, supported by mechanistic insights, is presented. While specific kinetic data for this particular molecule is not extensively available in peer-reviewed literature, this guide furnishes detailed experimental protocols for representative nucleophilic substitution reactions, enabling researchers to explore and utilize this versatile building block. The guide also includes visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound is a pale yellow crystalline solid with the molecular formula C₆H₃BrClNO₂.[1] Its structure, featuring a nitro group ortho to a bromine atom and meta to a chlorine atom, makes it a highly activated substrate for nucleophilic aromatic substitution (SNAr) reactions. The presence of two different halogen atoms raises a critical question of regioselectivity: which halogen is preferentially displaced by a nucleophile? Understanding this selectivity is paramount for the strategic design of synthetic routes towards complex target molecules, including indole derivatives and benzenesulfonamides with potential therapeutic applications.[1][2]

Theoretical Framework of Reactivity

The reactivity of halogen substituents in nucleophilic aromatic substitution is governed by a complex interplay of electronic and steric factors. In the case of this compound, the key determinants of reactivity are the electron-withdrawing effect of the nitro group and the intrinsic properties of the bromine and chlorine atoms.

The Activating Role of the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing group, both through inductive and resonance effects. In this compound, its position ortho to the bromine atom and meta to the chlorine atom has profound implications for the reactivity of the C-X bonds. The nitro group strongly activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as the Meisenheimer complex, through resonance delocalization. This stabilization is most effective when the attack occurs at the positions ortho and para to the nitro group.

The Addition-Elimination Mechanism (SNAr)

Nucleophilic aromatic substitution on activated aryl halides, such as this compound, proceeds via a two-step addition-elimination mechanism.[3]

-

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing a halogen, leading to the formation of a resonance-stabilized carbanion (the Meisenheimer complex). This step is typically the rate-determining step of the reaction.[4]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the halide ion.

The stability of the Meisenheimer complex is a crucial factor in determining the reaction rate. The electron-withdrawing nitro group plays a pivotal role in delocalizing the negative charge, thereby stabilizing this intermediate.

Relative Reactivity of Bromine vs. Chlorine

In SNAr reactions, the reactivity of the leaving group is counterintuitive when compared to SN1 and SN2 reactions. While bromide is generally a better leaving group than chloride in aliphatic systems, the opposite is often true in SNAr reactions. The rate-determining step is the initial nucleophilic attack, which is facilitated by a more electrophilic carbon center.

Due to the higher electronegativity of chlorine compared to bromine, the C-Cl bond is more polarized than the C-Br bond. This increased polarization makes the carbon atom attached to the chlorine more electron-deficient and, therefore, more susceptible to nucleophilic attack. Consequently, the chlorine atom is generally the more reactive leaving group in SNAr reactions.[5]

In this compound, the nitro group is positioned to activate the carbon bearing the bromine atom (ortho position). However, the inherent higher electrophilicity of the carbon attached to the chlorine atom often dictates the regioselectivity of the reaction.

Quantitative Data

| Halogen Atom | Position Relative to -NO₂ | Electronegativity of Halogen | Polarization of C-X Bond | Expected Reactivity in SNAr |

| Bromine | Ortho | 2.96 (Pauling scale) | Less Polarized | Less Reactive |

| Chlorine | Meta | 3.16 (Pauling scale) | More Polarized | More Reactive |

Table 1: Theoretical Comparison of Halogen Reactivity in this compound.

Experimental Protocols

The following are detailed methodologies for key nucleophilic substitution reactions on this compound. These protocols are based on established procedures for SNAr reactions on analogous compounds.

General Protocol for Amination

This procedure describes the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (e.g., morpholine, piperidine, aniline)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Add the anhydrous polar aprotic solvent (e.g., DMF, 10 mL per gram of substrate).

-

Add the amine (1.1 - 1.5 eq) and the base (2.0 - 3.0 eq).

-

Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Protocol for Methoxylation

This procedure describes the reaction of this compound with sodium methoxide.

Materials:

-

This compound

-

Sodium methoxide (solid or solution in methanol)

-

Anhydrous methanol or a polar aprotic solvent (e.g., DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Add anhydrous methanol or DMF (10 mL per gram of substrate).

-

Add sodium methoxide (1.1 - 1.5 eq) portion-wise, controlling any exotherm.

-

Heat the reaction mixture to reflux (for methanol) or 80-100 °C (for DMF) and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Visualizations

Signaling Pathway: SNAr Mechanism

References

- 1. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-chloronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key intermediates and synthetic routes for the preparation of 2-bromo-5-chloronitrobenzene, a valuable building block in the synthesis of pharmaceuticals and other advanced organic materials.[1][2] This document details the primary synthetic pathways, including experimental protocols derived from established methodologies, and presents quantitative data to facilitate laboratory application.

Core Synthetic Pathways

The synthesis of this compound can be approached through two primary routes: the direct bromination of a substituted chloronitrobenzene and the Sandmeyer reaction of a suitable amino precursor. Each pathway offers distinct advantages and involves specific key intermediates.

Electrophilic Bromination of 4-Chloronitrobenzene

This route involves the direct bromination of 4-chloronitrobenzene. The nitro and chloro groups on the benzene ring direct the incoming bromo group to the position ortho to the nitro group and meta to the chloro group, yielding the desired product.

Key Precursor and Intermediate:

-

Precursor: 4-Chloronitrobenzene

-

Intermediate: Not applicable (direct conversion)

Reaction Scheme:

A patent for a similar synthesis, the bromination of 3-chlorobenzaldehyde, reports high yields and purity using N-bromosuccinimide (NBS) as the brominating agent. This suggests that NBS can be an effective alternative to liquid bromine.

Sandmeyer Reaction of 4-Chloro-2-nitroaniline

This classic method for introducing a bromo group onto an aromatic ring involves the diazotization of an amino group, followed by a copper(I) bromide-mediated substitution.[3] This route offers a high degree of regioselectivity.

Key Precursor and Intermediate:

-

Precursor: 4-Chloro-2-nitroaniline

-

Intermediate: 4-Chloro-2-nitrophenyldiazonium salt

Reaction Scheme:

-

Diazotization: 4-Chloro-2-nitroaniline + NaNO₂ + HBr → 4-Chloro-2-nitrophenyldiazonium bromide

-

Sandmeyer Reaction: 4-Chloro-2-nitrophenyldiazonium bromide + CuBr → this compound + N₂

Quantitative Data Summary

The following tables summarize the key quantitative data for the two primary synthetic routes, based on analogous reactions and typical yields for these transformations.

Table 1: Electrophilic Bromination

| Precursor | Brominating Agent | Catalyst/Reagent | Typical Yield (%) | Typical Purity (%) | Reference |

| Nitrobenzene | Bromine | Iron | 60-75 | >95 (after purification) | [4] |

| 3-Chlorobenzaldehyde | N-Bromosuccinimide | Iodine | up to 90.6 | up to 98 | [5] |

Table 2: Sandmeyer Reaction

| Precursor | Key Reagents | Typical Yield (%) | Typical Purity (%) | Reference |

| o-Chloroaniline | NaNO₂, HBr, CuBr | 89-95 | High (after purification) | [6] |

| 2-Chloro-6-methylaniline | NaNO₂, HBr, CuBr | ~40-50 (overall for multi-step) | High (after purification) | [7] |

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound based on established methodologies.

Protocol 1: Electrophilic Bromination of 4-Chloronitrobenzene

This protocol is adapted from the bromination of nitrobenzene.[4]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place 4-chloronitrobenzene and a catalytic amount of iron filings.

-

Bromination: Heat the mixture to a moderate temperature (e.g., 100-120°C). Slowly add a stoichiometric amount of bromine from the dropping funnel. The reaction is exothermic and will evolve hydrogen bromide gas, which should be directed to a scrubber.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture and wash with a solution of sodium bisulfite to remove any unreacted bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by vacuum distillation to yield this compound.

Protocol 2: Sandmeyer Reaction of 4-Chloro-2-nitroaniline

This protocol is based on the Sandmeyer reaction of o-chloroaniline.[6]

-

Diazotization:

-

Dissolve 4-chloro-2-nitroaniline in a mixture of hydrobromic acid and water.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 10°C.

-

Stir the mixture for a short period to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Heat the copper(I) bromide solution to boiling.

-

Slowly add the cold diazonium salt solution to the hot copper(I) bromide solution. Nitrogen gas will be evolved.

-

After the addition is complete, continue to heat the mixture for a short time to ensure complete reaction.

-

-

Work-up and Purification:

-

Steam distill the reaction mixture to isolate the crude this compound.

-

Separate the organic layer from the distillate, wash with water, a dilute solution of sodium hydroxide, and then again with water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Purify the product by vacuum distillation.

-

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Caption: Electrophilic Bromination of 4-Chloronitrobenzene.

Caption: Synthesis via the Sandmeyer Reaction.

References

- 1. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

Unveiling the Past: A Literature Review on the Discovery and History of 2-Bromo-5-chloronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the historical discovery and synthesis of the pivotal chemical intermediate, 2-Bromo-5-chloronitrobenzene. A compound of significant interest in the synthesis of pharmaceuticals and functional organic materials, its origins can be traced back to the early 20th century, a period of burgeoning exploration in aromatic chemistry. This review consolidates historical synthetic protocols, quantitative data, and the logical progression of its chemical understanding.

Discovery and First Synthesis

The first documented synthesis of this compound appears in the scientific literature in the early 1900s. While the compound itself may have been produced in earlier, less documented experiments, the work of British chemists Julius B. Cohen and Henry D. Dakin, published in the Journal of the Chemical Society, Transactions in 1902, provides the first detailed scientific account of its preparation and characterization. Their research focused on the nitration of p-chlorobromobenzene, leading to the formation of a mixture of two isomeric mononitro derivatives: this compound and a smaller quantity of its isomer, 4-bromo-3-chloronitrobenzene.

This pioneering work laid the foundation for the understanding and subsequent utilization of this compound as a valuable building block in organic synthesis.

Physicochemical Properties: A Historical and Modern Comparison

The physical properties of this compound were initially characterized by early 20th-century chemists and have since been refined with modern analytical techniques. A comparison of historical and contemporary data highlights the advancements in analytical precision over the past century.

| Property | Historical Data (Cohen & Dakin, 1902) | Modern Data |

| Molecular Formula | C₆H₃BrClNO₂ | C₆H₃BrClNO₂[1][2] |

| Molecular Weight | - | 236.45 g/mol [2] |

| Appearance | Long, colorless needles | White to light yellow crystalline powder[1] |

| Melting Point | 69 °C | 67-70 °C[1] |

| Solubility | Readily soluble in alcohol | Soluble in chloroform and methanol[1] |

Historical Synthesis and Experimental Protocols

The seminal work by Cohen and Dakin provides a detailed experimental protocol for the synthesis of this compound via the nitration of p-chlorobromobenzene. This electrophilic aromatic substitution reaction is a cornerstone of aromatic chemistry.

Key Experiment: Nitration of p-Chlorobromobenzene (Cohen and Dakin, 1902)

Objective: To synthesize and isolate the mononitro derivatives of p-chlorobromobenzene.

Methodology:

-

Nitration: p-Chlorobromobenzene was dissolved in a sufficient quantity of concentrated sulphuric acid. The mixture was then cooled, and a calculated amount of fuming nitric acid (specific gravity 1.5) was gradually added, ensuring the temperature of the reaction mixture did not rise significantly.

-

Reaction Quenching and Product Isolation: After the addition of nitric acid was complete, the reaction mixture was allowed to stand for some time before being poured into a large volume of cold water. The precipitated nitro compounds were then filtered, washed thoroughly with water to remove any residual acid, and pressed as dry as possible.

-

Separation of Isomers: The crude product, a mixture of this compound and 4-bromo-3-chloronitrobenzene, was separated based on their differential solubility in alcohol. The mixture was boiled with a small quantity of alcohol. Upon cooling, the less soluble this compound crystallized out as long, colorless needles.

-

Purification: The crystallized this compound was further purified by recrystallization from alcohol to obtain a pure sample. The more soluble isomer, 4-bromo-3-chloronitrobenzene, remained in the alcoholic mother liquor and could be isolated by evaporation of the solvent.

Yields: The original publication by Cohen and Dakin notes that the nitration of p-chlorobromobenzene yields the two isomers in unequal proportions, with this compound being the major product.

Logical Relationships in Synthesis and Isomer Formation

The formation of two isomers during the nitration of p-chlorobromobenzene is a direct consequence of the directing effects of the existing halogen substituents on the benzene ring. Both chlorine and bromine are ortho-, para-directing groups. However, the interplay of their electronic and steric effects influences the position of the incoming nitro group.

The diagram above illustrates the synthetic route from the starting material, p-chlorobromobenzene, to the formation of the isomeric mixture and the subsequent separation to yield the target compound, this compound.

Conclusion

The discovery and initial synthesis of this compound by Cohen and Dakin at the beginning of the 20th century marked a significant step in the exploration of substituted aromatic compounds. Their meticulous experimental work not only provided a reliable method for its preparation but also contributed to the fundamental understanding of electrophilic aromatic substitution reactions and the directing effects of substituents. This foundational knowledge has enabled the widespread use of this compound as a versatile intermediate in the development of a diverse range of chemical entities, from pharmaceuticals to advanced materials, underscoring the enduring legacy of this early research.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Bromo-5-chloronitrobenzene in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Bromo-5-chloronitrobenzene, a versatile building block in the preparation of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document details its application in key synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, and offers specific and generalized experimental protocols.

Overview of Applications

This compound serves as a crucial starting material in the synthesis of a range of therapeutic agents. Its unique substitution pattern, featuring a nitro group that activates the aromatic ring for nucleophilic attack and two distinct halogen atoms (bromine and chlorine), allows for selective and diverse chemical modifications. Key applications include the synthesis of:

-

Antipsychotics: It is an essential intermediate in the multi-step synthesis of clozapine, an atypical antipsychotic medication.

-

Cancer Therapeutics: The compound is a precursor for novel benzenesulfonamides, which have shown potential as potent cell cycle inhibitors.

-

Anti-cancer Agents: It is also utilized in the synthesis of indole derivatives with potential anti-cancer properties.

Key Synthetic Transformations and Protocols

The primary reactivity of this compound in pharmaceutical synthesis revolves around the displacement of its bromine atom and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution: Synthesis of a Clozapine Intermediate

A key application of this compound is in the synthesis of 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid, a critical intermediate for the atypical antipsychotic drug, clozapine. This transformation is achieved through a nucleophilic aromatic substitution reaction with anthranilic acid.

Experimental Protocol: Synthesis of 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid

This protocol describes the synthesis of a key intermediate for Clozapine from this compound.

-

Reaction Scheme:

-

Materials:

-

This compound

-

Anthranilic acid

-

Anhydrous potassium carbonate (K₂CO₃)

-

Copper powder

-

iso-Propanol

-

2 M Hydrochloric acid (HCl)

-

Ethanol

-

Water

-

-

Procedure:

-

In a suitable reaction vessel, combine anthranilic acid (1.0 eq), this compound (1.1 eq), and anhydrous potassium carbonate (2.0 eq) in iso-propanol.

-

Add copper powder (0.2 eq) to the mixture.

-

Heat the reaction mixture to reflux (82-85 °C) and maintain for 12 hours.

-

After cooling, acidify the mixture to a pH of 3-4 using 2 M HCl.

-

The product will precipitate as orange needles.

-

Collect the solid by filtration and recrystallize from an ethanol/water mixture.

-

-

Quantitative Data:

| Reactant/Product | Molar Ratio | Typical Yield | Purity |

| This compound | 1.1 | - | - |

| Anthranilic acid | 1.0 | - | - |

| 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid | - | 80% | - |

Logical Workflow for the Synthesis of a Clozapine Intermediate

Synthesis of Benzenesulfonamide Derivatives

This compound is a precursor for novel benzenesulfonamides, which are being investigated as potent cell cycle inhibitors.[1][2] The synthesis typically involves a two-step process: first, a nucleophilic aromatic substitution to introduce an amino group, followed by reaction with a benzenesulfonyl chloride.

Generalized Protocol: Synthesis of Benzenesulfonamide Derivatives

This generalized protocol outlines a potential pathway for the synthesis of benzenesulfonamide derivatives from this compound.

-

Step 1: Amination

-

This compound can be converted to 4-chloro-2-nitroaniline via a nucleophilic aromatic substitution reaction with ammonia or an ammonia equivalent. This reaction often requires high pressure and temperature.

-

-

Step 2: Sulfonylation

-

The resulting 4-chloro-2-nitroaniline is then reacted with a substituted benzenesulfonyl chloride in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding benzenesulfonamide.

-

-

Quantitative Data (Representative):

| Reaction Step | Key Reagents | Typical Conditions | Typical Yield |

| Amination | Ammonia | High temperature and pressure | Moderate to Good |

| Sulfonylation | Benzenesulfonyl chloride, Pyridine | Room temperature to mild heating | Good to Excellent |

Signaling Pathway for Benzenesulfonamide Synthesis

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are fundamental in modern medicinal chemistry for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and various boronic acids or their esters, leading to the synthesis of biaryl compounds.

Generalized Protocol: Suzuki-Miyaura Coupling

This generalized protocol provides a starting point for the Suzuki-Miyaura coupling of this compound.

-

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

-

Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF)

-

-

Procedure:

-

In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent system.

-

Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at a temperature ranging from 80-120 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction, and perform an aqueous workup.

-

The crude product is then purified by column chromatography.

-

-

Quantitative Data (Representative for similar aryl bromides):

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | Good to Excellent |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 110 | High |

| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | Good to High |

Experimental Workflow for Suzuki-Miyaura Coupling

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between this compound and a wide variety of amines, yielding substituted anilines.

Generalized Protocol: Buchwald-Hartwig Amination

This generalized protocol can be adapted for the Buchwald-Hartwig amination of this compound.

-

Materials:

-

This compound (1.0 eq)

-

Amine (1.1-1.5 eq)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

-

Ligand (e.g., XPhos, SPhos, BINAP) (1.2-6 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 eq)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, combine the palladium pre-catalyst, ligand, and base in a reaction vessel.

-

Add this compound and the amine.

-

Add the anhydrous, degassed solvent.

-

Heat the reaction mixture at a temperature ranging from 80-110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction, and quench with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent and purify by column chromatography.

-

-

Quantitative Data (Representative for similar aryl bromides):

| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Typical Yield |

| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | High to Excellent |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 110 | Good to High |

| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | Moderate to Good |

Logical Diagram for Buchwald-Hartwig Amination

References

Application Notes: 2-Bromo-5-chloronitrobenzene as a Versatile Building Block for Bioactive Indole Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-bromo-5-chloronitrobenzene as a key starting material for the synthesis of substituted indole derivatives, which are of significant interest in medicinal chemistry and drug discovery. The protocols detailed herein focus on a two-step synthetic sequence: the reduction of the nitro group to form 2-bromo-5-chloroaniline, followed by a palladium-catalyzed Larock indole synthesis to construct the indole core.

The resulting 6-chloroindole scaffold is a prevalent feature in a variety of biologically active molecules, including kinase inhibitors. The strategic placement of the chlorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound. These notes offer detailed experimental procedures, tabulated data for key reactions, and visual diagrams of the synthetic workflow and a relevant biological signaling pathway.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 41513-04-6 | [1] |

| Molecular Formula | C₆H₃BrClNO₂ | [1] |

| Molecular Weight | 236.45 g/mol | [1] |

| Appearance | Pale yellow crystalline solid | [1] |

| Melting Point | 67-70 °C | [1] |

Synthetic Strategy Overview

The overall synthetic approach involves a two-step process to convert this compound into a 6-chloro-2,3-disubstituted indole. This strategy is outlined in the workflow diagram below.

Caption: General experimental workflow for the synthesis of 6-chloro-2,3-diphenyl-1H-indole.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-chloroaniline

This protocol describes the reduction of this compound to 2-bromo-5-chloroaniline.

Materials:

-

This compound

-

Methanol

-

Raney-Nickel (catalyst)

-

Hydrogen gas (H₂)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a suitable hydrogenation vessel, dissolve this compound in methanol.

-

Carefully add a catalytic amount of Raney-Nickel to the solution under an inert atmosphere.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the Raney-Nickel catalyst.

-

Wash the filter cake with methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2-bromo-5-chloroaniline.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

Quantitative Data for Step 1:

| Reactant | Molar Eq. | Catalyst | Solvent | Temp. | Time | Yield (%) |

| This compound | 1.0 | Raney-Ni | Methanol | RT | - | High |

Note: Specific reaction times and yields may vary depending on the scale and specific conditions used.

Step 2: Larock Indole Synthesis of 6-Chloro-2,3-diphenyl-1H-indole

This protocol outlines the palladium-catalyzed synthesis of 6-chloro-2,3-diphenyl-1H-indole from 2-bromo-5-chloroaniline and diphenylacetylene. The Larock indole synthesis is a powerful method for constructing substituted indoles from o-haloanilines and alkynes.[2] While originally developed for o-iodoanilines, modifications have enabled its application to less reactive o-bromoanilines.[3]

Materials:

-

2-Bromo-5-chloroaniline

-

Diphenylacetylene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand

-

Sodium carbonate (Na₂CO₃) or other suitable base

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Schlenk flask and inert gas line (Argon or Nitrogen)

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 2-bromo-5-chloroaniline (1.0 equiv), diphenylacetylene (1.5-2.0 equiv), and the base (e.g., Na₂CO₃, 2.0 equiv).

-

In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv) and the phosphine ligand (e.g., P(o-tol)₃, 0.10 equiv) and add them to the reaction flask.

-

Add anhydrous DMF to the flask via syringe.

-